molecular formula C9H19O3P B3821134 Ethyl 3-diethylphosphorylpropanoate

Ethyl 3-diethylphosphorylpropanoate

Cat. No.: B3821134
M. Wt: 206.22 g/mol
InChI Key: ATBFRFVFAIVGGJ-UHFFFAOYSA-N
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Description

Ethyl 3-diethylphosphorylpropanoate is an organophosphorus compound characterized by a propanoate ester backbone with a diethylphosphoryl group (-PO(OEt)₂) at the third carbon. This structure combines the hydrolytic susceptibility of the ester group with the electronic and steric effects of the phosphoryl moiety.

Properties

IUPAC Name

ethyl 3-diethylphosphorylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O3P/c1-4-12-9(10)7-8-13(11,5-2)6-3/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBFRFVFAIVGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCP(=O)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-diethylphosphorylpropanoate can be synthesized through the Arbuzov reaction, which involves the reaction of triethyl phosphite with an appropriate alkyl halide. The reaction typically proceeds under mild conditions, often requiring heating to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the product. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-diethylphosphorylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-diethylphosphorylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-diethylphosphorylpropanoate involves its ability to participate in phosphoryl transfer reactions. The phosphoryl group can be transferred to various nucleophiles, facilitating the formation of new chemical bonds. This reactivity is crucial in enzymatic processes where phosphoryl transfer is a key step .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and their implications:

Compound Name Phosphorus Substituents Ester Group Additional Features Key Properties
Ethyl 3-diethylphosphorylpropanoate Diethyl Ethyl None High lipophilicity; potential enzyme inhibition due to phosphoryl group
Ethyl 3-(diethoxyphosphoryl)propanoate Diethoxy Ethyl None Increased polarity; moderate hydrolytic stability
Triethyl 3-phosphonopropionate Triethyl (phosphonate) Ethyl None Enhanced hydrolytic stability; distinct acidity profile
Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate N/A Ethyl Bromo, trifluoromethoxy, hydroxy Bioactivity influenced by aromatic substituents (e.g., enzyme inhibition)
Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate Di(isopentyloxy) Ethyl Trifluoropropanoate High electrophilicity; unique fluorinated interactions
Key Observations:
  • Phosphoryl vs. Phosphonate Groups: Phosphonates (e.g., Triethyl 3-phosphonopropionate) exhibit greater hydrolytic stability due to the direct carbon-phosphorus bond, whereas phosphoryl esters (e.g., this compound) are more reactive .
  • In contrast, trifluoromethoxy or bromo substituents (as in ) introduce steric and electronic effects that modulate binding to biological targets.
  • Fluorination: Compounds like Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate () demonstrate how fluorination enhances metabolic stability and electronegativity, influencing interactions with enzymes or receptors.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the structural integrity and purity of Ethyl 3-diethylphosphorylpropanoate in synthetic workflows?

  • Methodological Answer : Utilize a combination of titration (for quantifying phosphoryl groups), UV spectroscopy (to detect aromatic or conjugated systems if present), and chromatographic methods (e.g., HPLC or GC) to assess purity. For structural confirmation, employ ¹H/³¹P NMR spectroscopy to identify characteristic peaks for the phosphoryl and ethyl ester groups. Cross-validate results with reference spectral libraries (e.g., NIST Chemistry WebBook for analogous esters) .

Q. How can researchers optimize the synthesis of this compound to achieve high yields and reproducibility?

  • Methodological Answer : Follow stepwise protocols for phosphorylated esters, such as:

  • Step 1 : React diethyl phosphite with ethyl acrylate under Michaelis-Arbuzov conditions, using anhydrous solvents (e.g., THF) and catalytic bases (e.g., NaH).
  • Step 2 : Monitor reaction progress via TLC or in situ IR spectroscopy for phosphoryl group formation.
  • Step 3 : Purify via fractional distillation or recrystallization, ensuring inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR peaks) in this compound analysis?

  • Methodological Answer :

  • Hypothesis Testing : Verify if impurities (e.g., residual solvents or side products like ethyl phosphate derivatives) contribute to anomalies.
  • Experimental Design :

Conduct 2D NMR (COSY, HSQC) to resolve overlapping signals.

Compare experimental IR/Raman spectra with computational simulations (DFT-based) for vibrational mode assignments.

Use mass spectrometry (HRMS) to confirm molecular ion peaks and rule out isotopic or adduct interference .

Q. What experimental strategies are effective for studying the compound’s role in organophosphorus reaction mechanisms?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow techniques to monitor intermediate formation during nucleophilic substitution at the phosphoryl center.
  • Isotopic Labeling : Incorporate ¹⁸O or deuterium at key positions (e.g., ester oxygen) to trace reaction pathways via MS/NMR.
  • Computational Modeling : Apply DFT or MD simulations to predict transition states and compare with experimental activation parameters .

Q. How can researchers design comparative studies to evaluate this compound’s bioactivity against structural analogs?

  • Methodological Answer :

  • Table 1 : Comparative Bioactivity Assay Design
ParameterThis compoundAnalog (e.g., Ethyl 2,2-Difluoro Derivative)
Enzyme InhibitionTest against acetylcholinesteraseSame enzyme, varying fluorination
Cell PermeabilityCaco-2 monolayer assayParallel testing under identical conditions
Metabolic StabilityMicrosomal incubation + LC-MSCompare half-life and metabolite profiles
  • Statistical Analysis : Use ANOVA to identify significant differences in IC₅₀ values or metabolic rates .

Data Contradiction Resolution

Q. What steps should be taken if biological assay results for this compound conflict with computational predictions?

  • Methodological Answer :

Replicate Assays : Ensure consistency in cell lines, buffer conditions, and inhibitor concentrations.

Validate Computational Models : Re-optimize force fields or solvation parameters using experimental data (e.g., X-ray crystallography of enzyme-ligand complexes).

Cross-Disciplinary Collaboration : Integrate biochemical data with in silico docking studies to refine binding mode hypotheses .

Synthesis and Application Notes

  • Critical Solvent Selection : Avoid protic solvents (e.g., water, ethanol) during synthesis to prevent ester hydrolysis. Use dried dichloromethane or acetonitrile .
  • Safety Protocols : Handle phosphoryl compounds under fume hoods due to potential neurotoxicity, referencing ECHA guidelines for waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-diethylphosphorylpropanoate
Reactant of Route 2
Ethyl 3-diethylphosphorylpropanoate

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